Isradipine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.28e-01 g/L

Synonyms

Canonical SMILES

Comprehensive Technical Analysis: Isradipine's Mechanism of Action on L-Type Calcium Channels

Drug Overview and Pharmacological Profile

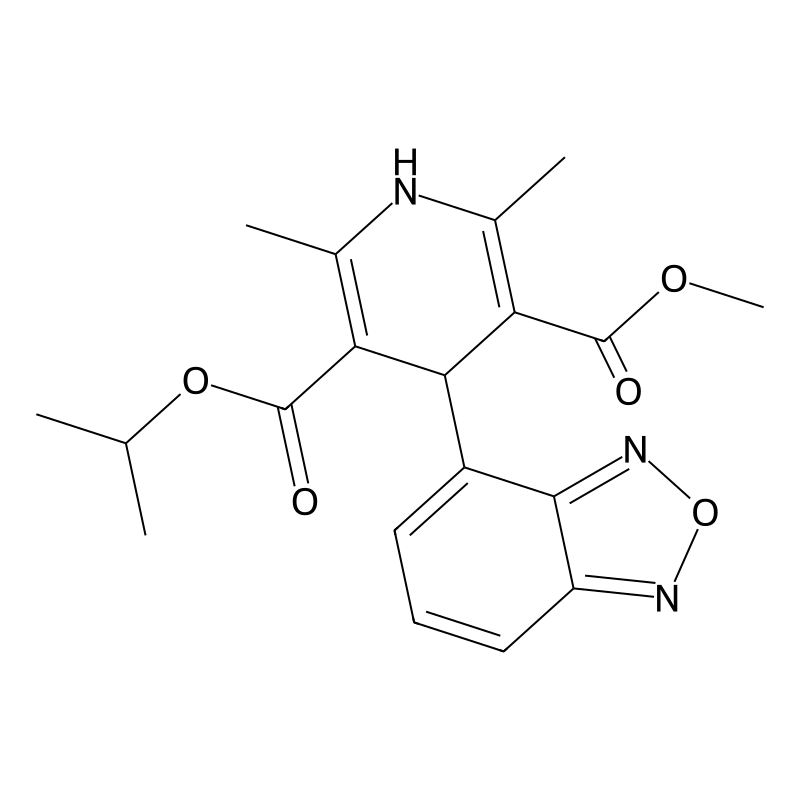

Isradipine is a second-generation dihydropyridine (DHP) calcium channel blocker that exhibits high specificity and potency toward L-type voltage-gated calcium channels. First approved in 1990 for the treatment of hypertension, this compound has since emerged as a compound of significant research interest due to its unique pharmacological properties and potential neuroprotective applications [1] [2]. As a small molecule drug with the chemical formula C19H21N3O5, this compound shares structural similarities with other DHPs including felodipine, nifedipine, and nimodipine, yet it demonstrates distinct binding characteristics and tissue selectivity that underlie its specific clinical and research applications [3].

Therapeutically, this compound is indicated for the management of mild to moderate essential hypertension, where it may be used as monotherapy or in combination with thiazide diuretics [3]. Its hemodynamic effects are characterized primarily by peripheral arterial vasodilation resulting from the inhibition of calcium influx into vascular smooth muscle cells, leading to decreased peripheral vascular resistance without significant cardiodepressant effects at therapeutic doses [3] [1]. This vascular selectivity is attributed to the drug's state-dependent binding kinetics and the unique biophysical properties of calcium channels in vascular smooth muscle compared to cardiac muscle [3]. The drug undergoes extensive first-pass metabolism in the liver via the cytochrome P450 3A4 (CYP3A4) system, resulting in an oral bioavailability of approximately 15%-24%, with elimination primarily through renal (60%-65%) and fecal (25%-30%) routes [3] [4].

Molecular Mechanism of Action

Calcium Channel Modulation

The primary molecular target of this compound is the voltage-gated L-type calcium channel, specifically those containing Cav1.2 and Cav1.3 α1 subunits [3] [5]. These channels represent the major calcium influx pathway in excitable tissues including vascular smooth muscle, cardiac myocytes, and neuronal populations such as substantia nigra dopaminergic neurons [3] [5]. This compound exerts its effects through allosteric modulation, binding to a specific site on the α1 subunit that differs from the binding sites for other calcium channel blockers such as phenylalkylamines and benzothiazepines [6].

The binding affinity and inhibitory potency of this compound are strongly state-dependent, with highest affinity for the inactivated state of the channel, intermediate affinity for the open state, and lowest affinity for the resting state [6]. This state-dependent binding underlies this compound's therapeutic selectivity for vascular smooth muscle over cardiac tissue, as arterial smooth muscle typically exhibits longer depolarization durations, resulting in a higher proportion of channels in the inactivated state where this compound binding is favored [3]. At the molecular level, research has identified that specific residues in the IVS6 segment of the α1C subunit (Tyr1485, Met1486, and Ile1493) are critical for high-affinity binding, as mutation of these residues results in a 110-fold reduction in this compound affinity [6].

Table 1: Key Molecular Binding Parameters of this compound

| Parameter | Value | Experimental Context |

|---|---|---|

| Primary Molecular Target | L-type calcium channels (Cav1.2, Cav1.3) | Heterologous expression systems [3] [5] |

| Binding Site | α1 subunit (IVS6 segment) | Site-directed mutagenesis studies [6] |

| Critical Binding Residues | Tyr1485, Met1486, Ile1493 | Mutational analysis [6] |

| State Dependence | Inactivated > Open > Resting | Voltage-clamp experiments [3] [6] |

| Affinity for Cav1.3 | High (IC50 in low nM range) | Radioligand binding [5] [7] |

| Selectivity Ratio (Cav1.3/Cav1.2) | ~1:1 (nearly equal potency) | Comparative affinity studies [7] |

Cellular and Physiological Effects

At the cellular level, this compound-mediated inhibition of L-type calcium channels results in decreased calcium influx during membrane depolarization, which in turn reduces the calcium-calmodulin activation of myosin light chain kinase (MLCK) in smooth muscle cells [3]. This interruption of the calcium signaling cascade prevents the phosphorylation of myosin light chains, leading to reduced actin-myosin cross-bridging and ultimately smooth muscle relaxation [3]. In resistance arteries, this relaxation manifests as vasodilation and decreased peripheral vascular resistance, which is the primary mechanism underlying this compound's antihypertensive effects [3] [1].

In neuronal systems, particularly in substantia nigra dopaminergic neurons, this compound modulates pacemaking activity by reducing oscillatory calcium influx through Cav1.3 channels without disrupting the overall firing rate [5]. This selective inhibition is possible because these neurons rely on L-type channels to drive slow, rhythmic pacemaking, unlike many other neuronal types [5]. The reduction in calcium oscillations leads to decreased mitochondrial calcium loading and subsequent reduction in reactive oxygen species (ROS) generation, which may explain the neuroprotective properties observed in preclinical models [5] [7]. The following diagram illustrates the core signaling pathway through which this compound affects vascular smooth muscle and neurons:

Figure 1: this compound's core mechanism of action on calcium signaling in smooth muscle and neurons. The diagram illustrates how this compound binds to L-type calcium channels, reducing calcium influx and downstream effects including muscle contraction and mitochondrial stress.

Quantitative Pharmacological Data

Pharmacokinetic Profile

The absorption and distribution characteristics of this compound contribute significantly to its clinical and research utility. After oral administration, this compound is rapidly and extensively absorbed (90%-95% absorption), though its bioavailability is limited to 15%-24% due to significant first-pass metabolism in the liver [3] [4]. The drug exhibits high protein binding (approximately 95%), primarily to albumin, which influences its distribution volume and free fraction available for pharmacological activity [3]. The time to peak concentration occurs approximately 2-3 hours after oral administration, with an elimination half-life of about 8 hours, supporting twice or three-times daily dosing for the immediate-release formulation [3].

Table 2: Comprehensive Pharmacokinetic Parameters of this compound

| Parameter | Value | Conditions |

|---|---|---|

| Oral Absorption | 90-95% | Human studies with radiolabeled drug [4] |

| Absolute Bioavailability | 15-24% | Due to extensive first-pass metabolism [3] |

| Protein Binding | 95% | Primarily to albumin [3] |

| Time to Peak Concentration | 2-3 hours | Oral administration [3] |

| Elimination Half-Life | 8 hours | Single dose kinetics [3] |

| Effective Half-Life (Chronic) | 8.8 hours (parent drug), 16 hours (metabolites) | Multiple dosing regimen [4] |

| Route of Elimination | Urine (60-65%), Feces (25-30%) | Mass balance studies [3] [4] |

| Metabolism | Extensive hepatic via CYP3A4 | Metabolite profiling [3] [1] |

Research-Grade Pharmacological Parameters

In research settings, particularly in neuroprotection studies, specific dosing regimens and concentration ranges have been established to achieve desired effects in various model systems. For in vivo studies in mice, subcutaneous administration via osmotic minipumps at doses of 3 mg/kg/day achieved plasma concentrations in the low nanomolar range (approximately 5-15 nM), which were sufficient to provide significant protection against 6-hydroxydopamine (6-OHDA) toxicity in substantia nigra dopaminergic neurons [7]. In electrophysiological experiments using brain slices, bath application of this compound at 1 μM consistently inhibited Cav1-mediated calcium currents and cytosolic calcium oscillations without affecting pacemaking frequency [5].

Table 3: Experimentally-Established Parameters for Research Applications

| Experimental Model | Effective Concentration/Dose | Observed Effect |

|---|---|---|

| Mouse neuroprotection | 3 mg/kg/day (s.c., minipump) | ~50% protection against 6-OHDA toxicity [7] |

| Ex vivo brain slices | 1 μM (bath application) | ~50% reduction in dendritic calcium oscillations [5] |

| Human clinical trials (STEADY-PD) | 5-10 mg/day (oral, controlled-release) | Maximum tolerated dose in Parkinson's patients [1] |

| Plasma concentration (neuroprotection) | 5-15 nM | Achievable in humans, protective in mice [7] |

| Binding affinity (Cav1.3) | IC50 ~ 40-100 nM | Voltage-clamp studies [5] [7] |

Experimental Protocols and Methodologies

Electrophysiology and Calcium Imaging

The functional effects of this compound on calcium signaling in neurons can be quantitatively assessed using a combination of whole-cell patch-clamp electrophysiology and two-photon laser-scanning microscopy (2PLSM) with calcium indicators [5]. The following protocol has been validated for studying this compound's effects on substantia nigra pars compacta (SNc) dopaminergic neurons:

Brain slice preparation: Prepare coronal midbrain slices (250-300 μm thick) from young mice (P25-P35) using a vibrating microtome in ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, and 1 MgCl2, saturated with 95% O2/5% CO2 [5].

Electrophysiological recording: Identify SNc DA neurons by their characteristic morphology and pacemaker activity. Patch neurons in whole-cell mode with electrodes (3-5 MΩ resistance) filled with intracellular solution containing (in mM): 115 K-gluconate, 10 HEPES, 2 MgCl2, 10 phosphocreatine, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 100 μM Fura-2 or other calcium indicator [5].

Calcium imaging: After achieving whole-cell configuration, allow 20-30 minutes for dye equilibration. Perform line-scan imaging along dendrites at approximately 10 μm (proximal) and 100 μm (distal) from the soma during spontaneous pacemaking. Determine maximum fluorescence by hyperpolarizing neurons to -70 mV to establish baseline [5].

Drug application: Apply this compound (1 μM) via bath perfusion for 15-20 minutes while continuously monitoring pacemaking activity and calcium transients. Compare peak and average calcium concentrations before and after drug application [5].

Data analysis: Calculate quantitative calcium concentrations using the formula: [Ca2+] = KD × (R - Rmin)/(Rmax - R) × (F380max/F380min), where R is the fluorescence ratio, KD is the dissociation constant of the indicator, and F380 is fluorescence at 380 nm excitation [5].

Neuroprotection Studies in Animal Models

The neuroprotective efficacy of this compound has been systematically evaluated in the 6-hydroxydopamine (6-OHDA) mouse model of Parkinson's disease, with the following established protocol [7]:

Animal preparation: Use male C57BL/6 mice (6-7 weeks old, 20±1 g). Administer this compound continuously via subcutaneous osmotic minipumps (model 2004) at a dose of 3 mg/kg/day. Pre-equilibrate pumps in 0.9% saline overnight at 37°C before implantation to ensure immediate drug release [7].

Surgical procedure: Three days after minipump implantation, anesthetize mice with ketamine/xylazine mixture and immobilize in a stereotaxic frame. Inject 6-OHDA (2 μg in 0.5 μL saline with 0.02% ascorbic acid) unilaterally into the dorsal striatum at coordinates: 0.4 mm anterior, 1.8 mm lateral to bregma, and 2.9 mm ventral from dura. Maintain injection rate at 0.1 μL/min and leave the micropipette in place for 3 additional minutes before retraction to minimize backflow [7].

Histological analysis: After 25 days, transcardially perfuse mice with 4% paraformaldehyde. Prepare serial coronal sections (30 μm) through striatum and midbrain. Process for tyrosine hydroxylase (TH) immunohistochemistry using standard ABC-peroxidase or fluorescence methods [7].

Quantitative assessment: Estimate the number of TH-positive neurons in SNc using unbiased stereological counting methods (optical fractionator). Analyze striatal TH-immunoreactive fiber density using optical density measurements in the dorsolateral striatum. Compare lesioned and unlesioned sides to determine protection efficacy [7].

The following diagram illustrates the experimental workflow for assessing this compound's neuroprotective effects:

Figure 2: Experimental workflow for evaluating this compound's neuroprotective effects in the 6-OHDA mouse model, from drug administration to histological analysis.

Research Applications and Neuroprotective Potential

Parkinson's Disease and Neuroprotection Mechanisms

The potential application of this compound in Parkinson's disease (PD) represents one of the most significant translational research directions for this calcium channel blocker. The scientific rationale stems from the unique physiological properties of substantia nigra pars compacta (SNc) dopaminergic neurons, which rely on Cav1.3 L-type calcium channels for autonomous pacemaking activity [5] [7]. This reliance creates a sustained calcium stress that increases with aging and contributes to the selective vulnerability of these neurons in PD [5] [1]. Preclinical studies have demonstrated that this compound, through its high affinity for Cav1.3 channels, can remodel SNc DA neurons to a more juvenile phenotype with reduced mitochondrial oxidant stress and normalized mitochondrial turnover, thereby potentially conferring protection against neurodegenerative processes [5].

The neuroprotective efficacy of this compound has been systematically evaluated in multiple PD models. In the 6-OHDA mouse model, continuous systemic administration of this compound achieved plasma concentrations of 5-15 nM and produced dose-dependent sparing of both dopaminergic fibers in the striatum and cell bodies in the SNc [7]. Importantly, these protective concentrations are clinically achievable in humans, strengthening the translational potential. The protective mechanism involves diminished cytosolic calcium oscillations without alteration of autonomous spiking activity, leading to reduced mitochondrial oxidant stress and decreased basal mitophagy rates [5]. This remodeling of calcium homeostasis and mitochondrial function suggests that this compound may target fundamental processes linking aging to PD vulnerability.

Clinical Translation and Trial Evidence

The transition from preclinical findings to clinical evaluation has been systematically pursued through a series of clinical trials. Based on epidemiological studies showing that DHP use was associated with a reduced risk of PD development [1], a phase 2 clinical trial (STEADY-PD) established that this compound controlled-release at 10 mg daily was the maximum tolerated dose in early PD patients, with peripheral edema and dizziness being the most common adverse effects [1]. This finding paved the way for an ongoing phase 3 clinical trial (STEADY-PD III), which is a 36-month, parallel-group, placebo-controlled study designed to determine whether this compound (10 mg immediate-release) can slow disease progression in early PD patients [1].

The primary outcome measure for STEADY-PD III is the change in total UPDRS score over the 36-month treatment period, with several secondary measures including time to initiation of symptomatic treatment, development of motor complications, and progression of non-motor disability [1]. The results of this trial, expected in 2019 (according to the search results), will provide crucial evidence regarding the disease-modifying potential of this compound in PD. Importantly, the pharmacological rationale for this trial is strengthened by the demonstration that chronic this compound treatment effectively engages Cav1.3 channels in SNc DA neurons at clinically achievable doses without inducing maladaptive compensations that might limit its efficacy [5].

Clinical Relevance and Therapeutic Implications

The therapeutic applications of this compound extend beyond its approved indication for hypertension to include potential neuroprotective strategies in neurodegenerative conditions. In clinical practice for hypertension, this compound is typically initiated at 2.5 mg twice daily (immediate-release) or 5 mg once daily (sustained-release), with dosage titration at 2-4 week intervals up to 20 mg daily [1]. The most common adverse effects include dizziness, headache, flushing, peripheral edema, and tachycardia resulting from reflex sympathetic activation [1]. These effects are generally consistent with the vasodilatory mechanism of action shared by dihydropyridine calcium channel blockers.

From a drug development perspective, this compound represents an interesting example of drug repurposing based on mechanistic insights into disease pathophysiology. The high affinity for neuronal Cav1.3 channels, favorable blood-brain barrier penetration, and established safety profile made this compound a strong candidate for evaluation in Parkinson's disease [1] [7]. The ongoing clinical trial will provide crucial information about whether chronic calcium channel modulation can effectively slow neurodegenerative processes in humans, which would represent a significant advance in the therapeutic approach to Parkinson's disease. Furthermore, the experimental methodologies and dosing paradigms established in the preclinical studies of this compound provide a template for evaluating other calcium channel modulators in neurodegenerative conditions characterized by calcium dysregulation.

Conclusion

References

- 1. This compound - an overview [sciencedirect.com]

- 2. This compound--another calcium-channel blocker for the ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Pharmacokinetics of PN 200-110 (this compound), a new ... [pubmed.ncbi.nlm.nih.gov]

- 5. Systemic this compound treatment diminishes calcium-dependent ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound interacts with the open state of the L-type ... [pubmed.ncbi.nlm.nih.gov]

- 7. The L-type channel antagonist this compound is ... [pmc.ncbi.nlm.nih.gov]

Isradipine neuroprotective effects in Parkinson's disease models

Scientific Rationale and Mechanism of Action

The neuroprotective potential of isradipine is rooted in the "calcium hypothesis" of Parkinson's disease, which centers on the selective vulnerability of dopaminergic neurons in the substantia nigra pars compacta (SNc).

- Physiological Basis: SNc dopaminergic neurons utilize L-type calcium channels (LTCCs), particularly those with the Cav1.3 subunit, for autonomous pacemaking activity in adulthood [1] [2]. This continuous calcium influx creates a sustained metabolic stress on the neurons' mitochondria to restore calcium homeostasis.

- Increased Vulnerability: The constant energy demand for calcium handling increases mitochondrial oxidant stress, making these neurons more susceptible to genetic mutations and environmental toxins linked to PD [1] [2] [3].

- Proposed Drug Action: this compound, a dihydropyridine LTCC antagonist, is hypothesized to be neuroprotective by blocking these Cav1.3 channels, thereby reducing calcium influx, lowering mitochondrial oxidant stress, and decreasing the sensitivity of SNc neurons to toxins [4] [5]. Among available dihydropyridines, this compound was selected for its high affinity and potency for Cav1.3 channels and its good blood-brain barrier penetration [1] [2] [5].

The diagram below illustrates this central hypothesis and the key experimental models used for validation.

Quantitative Pre-Clinical Evidence Summary

The neuroprotective effects of this compound have been consistently demonstrated across multiple pre-clinical models, as summarized in the table below.

| Model Type | Toxin / Insult | Key Quantitative Findings | Proposed Mechanism / Additional Insights | Source |

|---|---|---|---|---|

| Mouse Model | Intrastriatal 6-OHDA | Dose-dependent sparing of dopaminergic terminals and SNc cell bodies at human-achievable plasma concentrations. [4] [1] [2] | Protection required greater antagonism of Cav1.3 channels, achievable with high-affinity this compound but not lower-affinity nimodipine. [1] [2] | Neurobiol Dis. 2011 |

| Mouse Model | Systemic MPTP | Prevented MPTP-induced up-regulation of Cav1.2 and Cav1.3 subunits in the SN; inhibited iron accumulation in dopaminergic neurons. [6] | LTCCs may provide a major pathway for iron entry; this compound suppressed MPP⁺-induced iron influx in MES23.5 cells. [6] | Oncotarget. 2017 |

| Rat Model | Unilateral Nigrostriatal 6-OHDA | Improved motor function: significantly decreased apomorphine-induced rotation and muscular rigidity scores in a dose-dependent manner (0.1, 0.2, 0.4 mg/kg/day). [7] | Subcutaneous administration for four weeks starting one day after the lesion. [7] | Zahedan J Res Med Sci. 2016 |

| Human Cell Model | Rotenone (in vitro) | Prevented rotenone-induced intracellular calcium rise, which accelerated senescence in SH-SY5Y neuroblastoma cells. [3] | Inhibited the p53/p21 signaling pathway and activated the PI3K/Akt pathway, thereby attenuating cellular senescence. [3] | Neuroscience. 2013 |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed overview of the key methodologies employed in the cited studies.

In Vivo Mouse Model (6-OHDA)

This protocol is based on the foundational 2011 study [1] [2].

- Animals and Drug Administration: Male C57BL/6 mice (6–7 weeks old) were used. This compound was delivered continuously via subcutaneous Alzet osmotic minipumps (model 2004) to ensure sustained plasma concentration. Pumps were loaded to deliver 3 mg/kg/day and implanted before the lesion.

- Parkinson's Model Induction: On day 3 post-pump implantation, a unilateral intrastriatal lesion was made by injecting 2.5 µg of 6-OHDA in 0.02% ascorbic acid-saline. The injection was performed stereotaxically into the dorsal striatum (coordinates: 0.4 mm anterior, 1.8 mm lateral to bregma; 2.9 mm depth from dura) at a rate of 0.1 µL/min. The injection micropipette was left in place for 3 minutes post-injection to maximize toxin retention.

- Histological and Stereological Analysis: Twenty-five days post-lesion, mice were perfused, and brains were processed for tyrosine hydroxylase (TH) immunohistochemistry. The survival of dopaminergic neurons in the SNc was quantified using unbiased stereological counting methods (the optical fractionator), and striatal TH-positive fiber density was analyzed.

In Vivo Mouse Model (MPTP)

This protocol is based on the 2017 study that also investigated iron accumulation [6].

- MPTP and this compound Regimen: Mice were treated with MPTP for 1 to 4 weeks. The this compound treatment group received the drug via subcutaneous injection (3 mg/kg/day) alongside MPTP.

- Behavioral and Molecular Analysis:

- Motor Coordination: Assessed weekly using the rotarod test.

- Gene and Protein Expression: The mRNA and protein levels of Cav1.2 and Cav1.3 α1 subunits in the substantia nigra were quantified using real-time PCR and western blotting.

- Iron Accumulation: Iron-positive cells in the SN were detected using Perls' iron staining.

- In Vitro Cell Studies: The dopaminergic cell line MES23.5 was used. Cells were treated with MPP⁺ (the active metabolite of MPTP) with or without this compound or the L-type channel agonist Bayk8644. Intracellular iron content was then measured.

From Bench to Bedside: Clinical Trial Outcomes

The strong pre-clinical data led to the investigation of this compound in human Parkinson's patients.

- Phase II Trial (STEADY-PD): This study established that doses of 5 and 10 mg daily of this compound controlled-release (CR) were tolerable in early PD patients, while the 20 mg dose was not. The most common side effects were edema and dizziness [5].

- Phase III Trial (STEADY-PD III): This was a large, multi-center, randomized, double-blind, placebo-controlled trial. 336 participants with early PD were randomized to receive either 10 mg of this compound CR or a placebo daily for 36 months [5] [8].

- Clinical Outcome: The primary outcome was the change in the Unified Parkinson's Disease Rating Scale (UPDRS) score. The trial concluded that, compared to placebo, this compound did not slow the clinical progression of early Parkinson's disease [8].

Interpretation and Future Directions

The disconnect between compelling pre-clinical results and the negative clinical trial highlights a central challenge in neurodegenerative disease drug development. Several factors may explain this outcome:

- Species Differences: Mechanisms critical in rodent models may play a less dominant role in human PD pathogenesis.

- Disease Stage: The intervention might only be effective if administered during a very early, pre-symptomatic stage, before significant neuronal loss has occurred.

- Trial Design and Endpoints: The UPDRS, while standard, may not be sensitive enough to detect subtle neuroprotective effects.

Future research may focus on enriched patient populations (e.g., those with specific genetic backgrounds) or explore combination therapies targeting multiple disease pathways [9].

References

- 1. The L-type channel antagonist this compound is ... [pmc.ncbi.nlm.nih.gov]

- 2. The L-type channel antagonist this compound is ... [sciencedirect.com]

- 3. This compound prevents rotenone-induced intracellular calcium ... [sciencedirect.com]

- 4. The L-type channel antagonist this compound is neuroprotective in... [pubmed.ncbi.nlm.nih.gov]

- 5. Parkinson's Drug Trials: this compound Insights | Practical Neurology [practicalneurology.com]

- 6. This compound attenuates MPTP-induced dopamine neuron ... [oncotarget.com]

- 7. Effects of this compound on Induced-Parkinson's Disease in Rats [brieflands.com]

- 8. This compound Study Results Disappointing [parkinson.org]

- 9. Annals of Movement Disorders [journals.lww.com]

Isradipine pharmacokinetics half-life metabolism CYP450

Pharmacokinetic Parameters of Isradipine

The table below summarizes the key pharmacokinetic parameters of this compound from the search results.

| Parameter | Value | Details / Conditions |

|---|---|---|

| Bioavailability | 15% - 24% [1] [2] | Subject to extensive first-pass metabolism [1] [3]. |

| Protein Binding | 95% [1] [2] [3] | - |

| Time to Peak (T~max~) | 1 - 1.5 hours [3] | - |

| Terminal Half-Life (t~1/2~) | ~8 hours [1] [2] [3] | After oral administration. |

| 2.8 hours [4] | After intravenous administration. | |

| Apparent Volume of Distribution (V~d~) | 3 L/kg [3] | - |

| Clearance (CL/F) | - | Apparent oral clearance is variable; high interindividual variability observed [5]. |

| Route of Elimination | Urine (60%-65%) and Feces (25%-30%) [1] [2] [3] | Excreted almost entirely as inactive metabolites [1]. |

Metabolism and Experimental Data

This compound undergoes extensive hepatic metabolism and exhibits complex pharmacokinetic behavior.

Metabolic Pathway

- Primary Enzyme: this compound is predominantly metabolized by the cytochrome P450 isoenzyme CYP3A4 [6] [7] [1].

- Processes: The major metabolic pathways are oxidation and ester cleavage, resulting in at least six inactive metabolites [1] [3].

- Drug Interactions: Its metabolism is susceptible to drug-drug interactions with strong CYP3A4 inhibitors (e.g., itraconazole, clarithromycin) and inducers (e.g., rifampin, apalutamide) [2] [8]. Coadministration with inhibitors can significantly increase this compound plasma levels, while inducers can reduce concentrations to subtherapeutic levels [2].

The following diagram illustrates the primary metabolic and elimination pathway of this compound:

Key Experimental Findings on Half-Life

Research reveals a notable difference in the reported half-life of this compound depending on the route of administration.

- Clinical Trial (IV vs. Oral): A 2000 clinical trial specifically investigated this discrepancy. After intravenous administration, the mean terminal half-life was calculated to be 2.8 hours, significantly shorter than the ~8 hours often reported after oral dosing. The study concluded that the half-life after IV administration is much shorter than previously demonstrated in oral studies [4].

- Population PK Modeling in Parkinson's Trial: A 2021 study analyzing data from a phase 3 trial (STEADY-PD III) used population pharmacokinetic modeling. Participants received immediate-release this compound 5 mg twice daily. The model estimated individual apparent oral clearance (CL/F), which is inversely related to drug exposure (AUC). This study highlighted substantial interindividual variability in this compound exposure, which was used for exposure-response analysis but did not report a specific population half-life value [5].

Implications for Research and Development

The pharmacokinetic profile of this compound presents specific considerations for drug development.

- Formulation Strategy: The short half-life after IV administration and significant first-pass metabolism necessitated the development of controlled-release formulations to enable once or twice-daily dosing for hypertension [7] [9].

- Exposure-Response Analysis: In clinical trials for new indications (e.g., Parkinson's disease), the high interindividual variability in exposure parameters like CL/F and AUC makes population PK modeling and exposure-response analysis critical for interpreting trial outcomes [5].

- Therapeutic Potential in Neurology: this compound's high brain penetrance and affinity for L-type calcium channels have driven research into its potential as a neuroprotective agent in Parkinson's disease, although a phase 3 trial did not show efficacy on the primary outcome [5] [7].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. : Dosage, Mechanism/Onset of Action, this compound - Half Life [medicine.com]

- 4. Bioavailability and pharmacokinetics of this compound after oral and... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound plasma pharmacokinetics and exposure–response ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound - an overview [sciencedirect.com]

- 8. This compound dosing, indications, interactions, adverse effects, ... [reference.medscape.com]

- 9. DynaCirc [pdr.net]

Isradipine role in calcium homeostasis and neuronal function

Experimental Evidence & Protocols

The neuroprotective effects of isradipine have been validated across various experimental models. Key methodologies from foundational studies are detailed below.

| Study Focus | Model System | This compound Treatment Protocol | Key Measurements & Outcomes |

|---|

| PD Model: 6-OHDA Neuroprotection [1] | Male C57BL/6 mice with intrastriatal 6-OHDA injection. | - Administration: Subcutaneous osmotic minipumps.

- Dosage: 3 mg/kg/day.

- Duration: Continuous infusion starting 3 days before lesion until sacrifice (25 days post-lesion). | - Histology: Stereological count of Tyrosine Hydroxylase (TH)-positive neurons in the Substantia Nigra pars compacta (SNc).

- Outcome: Dose-dependent sparing of dopaminergic fibers and cell bodies. | | PD Model: MPTP-Induced Toxicity [2] | Mice treated with MPTP to induce parkinsonism. | - Administration (inferred): Likely systemic (e.g., injection or diet).

- Duration: Co-treatment for 1-4 weeks. | - Behavior: Rotarod test for motor coordination.

- Biochemistry: HPLC for striatal dopamine (DA) and metabolites; Western Blot/RT-PCR for Cav1.2/Cav1.3 channel expression; Perls' iron staining.

- Outcome: Prevented motor deficits, reduced DA neuron loss, and inhibited iron accumulation. | | AD Model: Aβ-Induced Toxicity [3] | MC65 human neuroblastoma cells (conditionally expressing APP C-terminal fragment). | - Administration: Added to cell culture medium.

- Dosage: Nanomolar concentrations.

- Duration: Pre-treatment and co-treatment during transgene expression. | - Viability Assay: Cell survival/death assay.

- Biochemistry: Measurement of intracellular calcium influx; assessment of Aβ oligomer formation.

- Outcome: Protection against APP CTF-induced neurotoxicity without suppressing Aβ oligomer formation. | | Cellular Senescence Model: Rotenone-Induced Stress [4] | Human neuroblastoma SH-SY5Y cells treated with rotenone. | - Administration: Added to cell culture medium.

- Dosage: 100 nM (pre-treatment 1 hour before rotenone).

- Duration: Co-incubation with rotenone for 24 hours. | - Calcium Imaging: Fluo-3/AM dye to measure intracellular Ca²⁺.

- Senescence Markers: SA-β-galactosidase staining.

- Biochemistry: Western Blot for p53, p21, and Akt pathways.

- Outcome: Prevented rotenone-induced [Ca²⁺]i rise and attenuated senescence. |

Mechanisms of Neuroprotection Visualized

The following diagram synthesizes the core mechanisms by which this compound modulates calcium homeostasis to confer neuroprotection, integrating findings from PD, AD, and cellular models.

> The central mechanism of this compound's neuroprotective action involves the blockade of L-type voltage-gated calcium channels (VGCCs), leading to a cascade of beneficial cellular effects that protect neurons in experimental models.

Pharmacokinetics & Clinical Translation

For a therapeutic strategy to be viable, the drug must reach its target in the brain at sufficient concentrations.

- Blood-Brain Barrier (BBB) Penetration: this compound is noted for its excellent central nervous system penetration, superior to some other dihydropyridines like nimodipine [5]. In a mouse model, a plasma concentration of ~33 ng/ml resulted in a brain tissue concentration of ~47 ng/g, demonstrating ready entry into the brain [5] [3].

- Human Dosing & Tolerability: The maximum dose well-tolerated in early PD patients was found to be 10 mg daily (e.g., 5 mg twice daily) [5]. Common dose-limiting adverse effects are peripheral edema and dizziness, related to its antagonism of cardiovascular Cav1.2 channels [5].

Despite strong preclinical rationale, the phase III STEADY-PD III trial (a 36-month study in 336 early-stage PD patients) found that this compound did not significantly slow disease progression compared to placebo [5] [6]. This highlights the challenge of translating neuroprotective effects from animal models to human disease. Potential reasons include insufficient dosing due to cardiovascular side effects, lack of selectivity for Cav1.3 over Cav1.2 channels, and the insensitivity of clinical rating scales [5].

Key Experimental Considerations

When designing experiments with this compound, keep the following points in mind:

- Model Selection: The protective effect of this compound is more consistently demonstrated in chronic, progressive models (like intrastriatal 6-OHDA) and MPTP models, and may be less effective against acute, severe insults [1] [4].

- Dosing Strategy: Achieving sustained plasma and brain concentrations is crucial. Osmotic minipumps are often used in rodent studies to mimic the steady-state levels desired for chronic neuroprotection [1].

- Biomarker Integration: Relying solely on behavioral or post-mortem histological outcomes can be limiting. Incorporating measures of target engagement (e.g., Cav1.3 channel activity), oxidative stress, and iron levels can provide a more comprehensive picture of the drug's effect [5] [2].

References

- 1. The L-type channel antagonist this compound is ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound attenuates MPTP-induced dopamine neuron ... [pmc.ncbi.nlm.nih.gov]

- 3. L-type voltage-gated calcium channel blockade with ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound prevents rotenone-induced intracellular calcium ... [sciencedirect.com]

- 5. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 6. Therapeutic Potential of Calcium Channel Blockers in ... [pmc.ncbi.nlm.nih.gov]

Isradipine and Mitochondrial Oxidative Stress in Neurons: Mechanisms, Evidence, and Therapeutic Potential

Introduction and Mechanism of Action

Isradipine is a dihydropyridine calcium channel blocker with high affinity for L-type voltage-gated calcium channels (VGCCs), particularly the Cav1.2 and Cav1.3 subtypes. While initially developed as an antihypertensive agent, its high central nervous system penetration and specific pharmacological profile have made it a compound of significant interest for neuroscience research and neuroprotective strategies [1]. This compound's mechanism of action in neurons centers on its ability to modulate calcium homeostasis and subsequently influence mitochondrial function and oxidative stress.

The diagram below illustrates this compound's core mechanism of action in reducing mitochondrial oxidative stress:

This compound reduces mitochondrial stress by blocking Cav1.3 channel-mediated calcium influx

In substantia nigra pars compacta dopaminergic neurons, which are particularly vulnerable in Parkinson's disease, Cav1.3 channels are essential for autonomous pacemaking activity. This results in sustained calcium influx that drives mitochondrial oxidative phosphorylation to meet bioenergetic demands but consequently increases mitochondrial reactive oxygen species production. This compound antagonizes these channels, reducing calcium entry and subsequently lowering mitochondrial oxidant stress [1] [2].

Quantitative Evidence of Neuroprotective Effects

Key Experimental Findings

The neuroprotective effects of this compound have been demonstrated across multiple experimental models, with consistent findings regarding its impact on mitochondrial function and neuronal vulnerability.

Table 1: Quantitative Evidence of this compound's Effects on Mitochondrial Parameters

| Experimental Model | Mitochondrial Parameter | Effect of this compound | Concentration/Dose | Citation |

|---|---|---|---|---|

| Mouse SNc DA neurons | Cytosolic Ca²⁺ oscillations | Diminished | Low nanomolar plasma concentrations | [3] [2] |

| Mouse SNc DA neurons | Mitochondrial oxidant stress | Lowered | Low nanomolar plasma concentrations | [3] [2] |

| Mouse SNc DA neurons | Mitophagy rate | Reduced | Low nanomolar plasma concentrations | [3] [2] |

| Mouse SNc DA neurons | Mitochondrial mass | Normalized | Low nanomolar plasma concentrations | [3] [2] |

| Mouse PD models | Protection of DA neurons | Dose-dependent sparing of axons and cell bodies | Plasma concentrations of 4-8 ng/ml | [1] |

| Methamphetamine-induced stress in mice | SNc degeneration | Attenuated | 3 mg/kg/day via minipump | [4] |

Pharmacokinetic and Dosing Considerations

Understanding the pharmacokinetic profile of this compound is essential for translating experimental findings to clinical applications. The table below summarizes key pharmacokinetic parameters relevant to its neuroprotective effects.

Table 2: this compound Pharmacokinetic Parameters for Neuroprotective Dosing

| Parameter | Immediate Release Formulation | Sustained Release Formulation | Relevance to Neuroprotection | |---------------|-----------------------------------|-----------------------------------|----------------------------------| | Bioavailability | 17-28% (due to extensive first-pass metabolism) | Similar with extended release profile | Dictates dosing regimen design | [1] [5] | | Time to Peak (Tmax) | 1.5-2 hours | 2-3 hours lag, plateau 7-18 hours | Influences dosing frequency | [1] | | Plasma Half-life | ~8 hours | Extended compared to IR | Affects steady-state concentrations | [1] | | Blood-Brain Barrier Penetration | Excellent CNS penetration | Maintained with SR formulations | Critical for neuronal target engagement | [1] | | Neuroprotective Plasma Concentration | 4-8 ng/ml (mouse models) | Equivalent exposure needed | Target for therapeutic efficacy | [1] | | Human Tolerated Dose | Up to 10 mg daily (early PD patients) | 5 mg twice daily (10 mg total) | Established in clinical trials | [1] |

Recent methodological advances have improved this compound quantification, with LC-MS/MS methods now achieving lower limits of quantitation of 10 pg/mL, enabling precise pharmacokinetic monitoring in research and clinical settings [5]. A novel oral administration protocol using flavored yogurt as a vehicle in mice achieves peak plasma concentrations of 56.2 ± 11.78 ng/mL with a 0.5 mg dose, providing a non-invasive method for chronic studies [6].

Experimental Protocols and Methodologies

In Vivo Administration and Monitoring

For investigating this compound's effects on mitochondrial oxidative stress in neuronal populations, several well-established experimental protocols can be implemented:

Chronic Administration via Osmotic Minipumps

- Procedure: Subcutaneous implantation of Alzet osmotic minipumps (model 2002) loaded with this compound dissolved in 50% DMSO/15% PEG300/double-distilled water.

- Dosing: 3 mg/kg/day for sustained delivery [4].

- Duration: Studies typically range from several weeks to months to assess chronic effects.

- Monitoring: Plasma concentrations should be monitored to ensure they remain within the target neuroprotective range (4-8 ng/mL).

Voluntary Oral Administration Protocol

- Training Phase: Train mice for 4-6 days to voluntarily consume strawberry-flavored yogurt (200-500 μL) presented on a 35 mm cell-culture dish.

- Drug Administration: Mix this compound extended-release matrix granules (from Vascal uno 5 mg capsules) into yogurt vehicle.

- Dosing Range: 0.05-0.5 mg per feeding in single- or multiple-dose regimens.

- Advantages: Non-invasive, stress-free, avoids handling-induced confounds in behavioral studies [6].

Plasma and Brain Concentration Assessment

- Sample Collection: Collect trunk blood in EDTA-containing tubes after cervical dislocation under isoflurane anesthesia.

- Processing: Centrifuge at 4°C for 10 min at 3,000 rpm (845 × g), store plasma at -20°C.

- Analysis: Use LC-MS/MS with isotopically labeled internal standard (this compound-d3) for precise quantification [6] [5].

Ex Vivo Brain Slice Electrophysiology and Imaging

The workflow for assessing this compound's effects on neuronal physiology and mitochondrial function involves several key steps:

Comprehensive workflow for evaluating this compound effects on mitochondrial function

Brain Slice Preparation

- Procedure: Anesthetize mice with ketamine (50 mg/kg)/xylazine (4.5 mg/kg; i.p.), transcardially perfuse with ice-cold modified artificial cerebrospinal fluid (aCSF).

- Sectioning: Prepare sagittal or coronal brain slices containing SNc (220 μm) or dorsolateral striatum (275 μm) using a vibratome.

- Recovery: Allow slices to recover for minimum 30 minutes in normal aCSF continuously oxygenated with 95% O₂/5% CO₂ [4].

Mitochondrial Redox Status Measurement

- Sensors: Utilize transgenic mice expressing redox-sensitive roGFP probes targeted to the mitochondrial matrix under tyrosine hydroxylase regulatory elements.

- Imaging: Measure roGFP fluorescence ratio (excitation 400/490 nm, emission 510 nm) to quantify mitochondrial matrix redox status.

- Calibration: Perform in-situ calibration with aldrithiol-2 and dithiothreitol to establish fully oxidized and reduced states [4] [2].

Mitophagy and Mitochondrial Mass Assessment

- Mitophagy Markers: Immunohistochemical analysis of LC3, Parkin, or other autophagic markers in SNc dopaminergic neurons.

- Mitochondrial Mass: Quantify mitochondrial protein content or use fluorescent mitochondrial dyes (e.g., MitoTracker) in fixed tissue.

- Electron Microscopy: Ultrastructural analysis of mitochondrial morphology and autophagic vacuoles [3] [2].

Clinical Translation and Research Gaps

Clinical Trial Evidence

The compelling preclinical evidence for this compound's neuroprotective effects led to significant clinical evaluation, particularly for Parkinson's disease:

STEADY-PD III Trial

- Design: 36-month, double-blind, randomized, placebo-controlled study across 57 North American sites.

- Participants: 336 early-stage idiopathic PD patients not requiring symptomatic therapy.

- Dosing: this compound 5 mg twice daily (10 mg total).

- Primary Outcome: Change in total UPDRS score over 36 months.

- Results: No significant difference in disease progression between this compound and placebo groups [1] [7].

Potential Reasons for Discrepancy Between Preclinical and Clinical Outcomes

- Insufficient Dosing: The achieved brain concentrations in humans may be inadequate for full neuroprotective effects despite plasma concentrations within the predicted therapeutic range.

- Lack of Cav1.3 Selectivity: this compound binds both Cav1.2 and Cav1.3 subtypes, potentially limiting efficacy while causing dose-limiting cardiovascular side effects.

- Timing of Intervention: Treatment may need to begin before significant neurodegeneration has occurred, which is challenging to identify in human populations.

- Biomarker Limitations: The absence of validated biomarkers for early disease progression and target engagement complicates clinical trial design [1].

Future Research Directions

Despite mixed clinical results, several promising research directions merit investigation:

Combination Therapies

- Rationale: Target multiple pathogenic pathways simultaneously (calcium homeostasis, mitochondrial dysfunction, protein aggregation).

- Approaches: this compound with MAO-B inhibitors, antioxidants, or disease-modifying agents targeting alpha-synuclein pathology.

Personalized Medicine Approaches

- Pharmacogenetics: Identify genetic variants (CACNA1 genes) that predict treatment response [7].

- Biomarker Development: Develop imaging or fluid biomarkers to identify patients most likely to benefit from calcium channel modulation.

Novel Compound Development

- Cav1.3-Selective Antagonists: Develop compounds with improved specificity for neuronal calcium channels to enhance efficacy and reduce cardiovascular side effects.

- Improved Formulations: Design delivery systems that enhance brain penetration while maintaining tolerable plasma concentrations.

Conclusion

This compound represents a compelling example of drug repurposing based on solid mechanistic understanding of calcium-dependent mitochondrial stress in vulnerable neuronal populations. Preclinical evidence consistently demonstrates that this compound, at appropriate concentrations, effectively reduces mitochondrial oxidant stress, normalizes mitophagy rates, and provides neuroprotection in models of Parkinson's disease and other neurodegenerative conditions.

The disconnect between positive preclinical results and the negative outcome of the STEADY-PD III trial highlights the challenges in translating neuroprotective strategies from animal models to human patients. However, this does not necessarily invalidate the underlying mechanistic rationale, but rather emphasizes the need for improved clinical trial designs, better patient stratification, and potentially more targeted therapeutic approaches.

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. JCI - Systemic this compound treatment diminishes calcium-dependent... [jci.org]

- 3. Systemic this compound treatment diminishes calcium-dependent... [pubmed.ncbi.nlm.nih.gov]

- 4. Mitochondrial oxidant stress mediates methamphetamine ... [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of this compound in human plasma using LC–MS ... [sciencedirect.com]

- 6. Novel protocol for multiple-dose oral administration of the L ... [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic Potential of Calcium Channel Blockers in ... [pmc.ncbi.nlm.nih.gov]

Isradipine preclinical studies in vitro and in vivo models

Neuroprotective Mechanisms of Isradipine

This compound is a dihydropyridine L-type voltage-gated calcium channel (LTCC) blocker. Its proposed neuroprotective effects primarily stem from its high affinity for and antagonism of specific LTCC subtypes in the nervous system, particularly Cav1.3, and its excellent penetration of the blood-brain barrier [1] [2].

The diagram below illustrates the core neuroprotective pathway mediated by this compound in vulnerable neurons, such as dopaminergic neurons in the substantia nigra.

This central mechanism is supported by findings across various models of neurodegenerative diseases and substance use disorders, as detailed in the following sections.

This compound in Preclinical Models: Key Findings

The table below summarizes the effects of this compound in key in vivo animal models.

| Disease Model | Model Type / Species | This compound Treatment | Key Outcomes | Proposed Mechanism |

|---|---|---|---|---|

| Parkinson's Disease (PD) | MPTP & 6-OHDA (mouse & rat) [1] [3] | Dose-dependent; plasma concentrations of 4–8 ng/ml [1] | Sparing of dopaminergic neurons and axon terminals; reduced mitochondrial oxidant stress [1]. | Blockade of Cav1.3-dependent pacemaking, reducing metabolic stress [1]. |

| Alzheimer's Disease (AD) | 5XFAD (transgenic mouse) [4] | 3 mg/kg/day via subcutaneous extended-release pellets (30 days) [4] | Age-dependent reduction of Aβ plaque-associated dystrophic neurites; trend toward decreased Aβ [4]. | Restoration of calcium homeostasis, improving lysosomal function [4]. |

| Cocaine Relapse | Self-administration (rat) [5] | Systemic or VTA-specific administration [5] | Attenuated cue-induced cocaine-seeking without altering natural reward seeking [5]. | Enhanced dopaminergic activity in the VTA to NAc pathway [5]. |

Supporting In Vitro and Mechanistic Evidence

Findings from in vivo models are consistently supported by cellular studies:

- Cellular PD Models: In cultures of substantia nigra dopaminergic neurons, this compound treatment reverted adult neurons from calcium-dependent to sodium-dependent pacemaking, a process described as "rejuvenation" that reduces metabolic stress and vulnerability [1].

- Alpha-Synuclein Interaction: One in vitro study demonstrated that a combination of calcium and dopamine promoted the clustering of alpha-synuclein (a key protein in PD). This clustering, and associated cell death, was reversed by treating the cells with this compound [6].

- Amyloid-β Toxicity: In AD-related in vitro models, this compound was shown to attenuate beta-amyloid oligomer toxicity and improve autophagy function [1].

Experimental Protocol Overview

For the 5XFAD Alzheimer's disease mouse model study [4]:

- Animals: 5XFAD transgenic mice and wild-type littermates, both sexes, aged to 6 or 9 months.

- Treatment: this compound was delivered at 3 mg/kg/day for thirty days via subcutaneously implanted extended-release pellets. This dose was chosen using allometric scaling to replicate human hypertensive doses and achieve comparable blood and brain levels.

- Outcome Measures: Behavior (open field, novel object recognition, Morris water maze), followed by tissue analysis for Aβ plaques, dystrophic neurites, and microglia.

For the cocaine-seeking study in rats [5]:

- Behavioral Model: Rats were trained to self-administer cocaine, followed by a period of forced abstinence. Cue-induced seeking was then tested in the absence of the drug.

- Treatment: this compound was administered either systemically or infused directly into the Ventral Tegmental Area (VTA) before the seeking test.

- Outcome Measures: Active lever presses (indicating drug-seeking) and in vivo measurements of dopamine signaling in the Nucleus Accumbens core.

Interpretation and Clinical Translation

The collective preclinical data provided a strong rationale for clinical trials. However, it is crucial to note that a large Phase III clinical trial in early Parkinson's patients (STEADY-PD III) found that this compound (10 mg daily) did not significantly slow disease progression over 36 months compared to placebo [1] [6]. This highlights the well-known challenge of translating promising preclinical neuroprotection to human success. Potential reasons include insufficient dosing, lack of Cav1.3 selectivity in humans, or the complexity of human disease [1].

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Parkinson's Drug Trials: this compound Insights | Practical Neurology [practicalneurology.com]

- 3. Neuroprotective effects of this compound in a pre-clinical model ... [michaeljfox.org]

- 4. L-type calcium channel antagonist this compound age ... [pmc.ncbi.nlm.nih.gov]

- 5. The L-type calcium channel blocker, this compound, attenuates ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: Posthoc analysis [scienceofparkinsons.com]

Comprehensive Application Note: HPLC-MS/MS Method for Quantification of Isradipine in Human Plasma

Introduction

Isradipine is a dihydropyridine calcium channel blocker widely used for treating hypertension and investigated for potential neuroprotective effects in Parkinson's disease. Therapeutic drug monitoring and pharmacokinetic studies require highly sensitive and selective bioanalytical methods due to this compound's low bioavailability (17-28%) resulting from extensive first-pass metabolism, leading to very low plasma concentrations. This application note describes a validated LC-MS/MS method for quantifying this compound in human plasma that demonstrates superior sensitivity compared to conventional HPLC-UV methods, with a lower limit of quantification of 10 pg/mL enabling robust pharmacokinetic and bioequivalence studies.

The method has been successfully applied in clinical studies, including a phase 3 trial investigating this compound's effects on Parkinson's disease progression [1]. The high sensitivity of this assay makes it particularly suitable for characterizing the pharmacokinetic profile of sustained-release formulations and establishing exposure-response relationships in clinical populations.

Experimental Methods

Materials and Reagents

- Analytical Standards: this compound (C₁₉H₂₁N₃O₅, MW 371.387) and amlodipine (Internal Standard, C₂₀H₂₅ClN₂O₅, MW 408.879) [2]

- Chemicals: HPLC-grade methanol, methyl-t-butyl ether (MTBE), and sodium hydroxide (1 N) [2]

- Mobile Phase: Methanol and water mixtures

- Plasma Samples: Human plasma collected in heparinized tubes

Equipment and Instrumentation

- HPLC System: Shimadzu liquid chromatographic system

- Mass Spectrometer: Tandem mass spectrometer with electrospray ionization (ESI) source

- Chromatography Column: C18 reverse-phase column [2]

- Sample Preparation: Centrifuge, evaporator, and vortex mixer

Sample Preparation Procedure

The sample preparation employs a liquid-liquid extraction technique optimized for maximum recovery and minimal matrix effects:

- Alkaline Treatment: Add 100 μL of 1 N sodium hydroxide to 500 μL of plasma sample [2]

- Internal Standard Addition: Add 50 μL of amlodipine working solution (100 ng/mL) [2]

- Extraction: Add 3 mL of methyl-t-butyl ether and vortex mix for 5 minutes

- Phase Separation: Centrifuge at 4000 rpm for 10 minutes

- Organic Layer Transfer: Transfer the upper organic layer to a clean tube

- Evaporation: Evaporate to dryness under a gentle nitrogen stream at 40°C

- Reconstitution: Reconstitute the residue with 100 μL of mobile phase

- Injection: Transfer to autosampler vials for LC-MS/MS analysis

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters are optimized for separation efficiency and detection sensitivity:

- Column Oven Temperature: 40°C [3]

- Injection Volume: 20 μL [3]

- Flow Rate: 1.0 mL/min [3]

- Mobile Phase: 80% acetonitrile and 20% water (v/v) [3]

- Ionization Mode: Positive electrospray ionization (ESI+) [4]

- Detection Mode: Multiple Reaction Monitoring (MRM)

- Ion Transitions: m/z 372.1 → 312.2 (this compound) and m/z 408.8 → 237.9 (internal standard) [4]

- Retention Times: 0.81 min (this compound) and 0.65 min (internal standard) [4]

Method Validation

The method was validated according to FDA and EMA bioanalytical method validation guidelines, assessing selectivity, sensitivity, linearity, accuracy, precision, and stability:

- Selectivity: No significant interference from plasma components or metabolites [4]

- Linearity: Calibration curves from 10-5000 pg/mL with correlation coefficient (r²) ≥ 0.9998 [4]

- Precision and Accuracy: Intra-day and inter-day precision <15% RSD, accuracy within 85-115% [4]

Results and Data Analysis

Chromatographic Performance

The optimized method demonstrates excellent chromatographic properties with retention times of 0.81 minutes for this compound and 0.65 minutes for the internal standard (amlodipine), enabling rapid analysis suitable for high-throughput applications [4]. The symmetric peak shapes and baseline resolution between analyte and internal standard contribute to accurate integration and quantification. The chromatographic performance remains consistent across different batches and analysts, demonstrating the robustness of the method.

Method Validation Results

Table 1: Method Validation Parameters for this compound Quantification in Human Plasma

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linear range (pg/mL) | 10-5000 | - |

| Correlation coefficient (r²) | ≥0.9998 | ≥0.99 |

| LLOQ (pg/mL) | 10 | Signal-to-noise ≥5 |

| Accuracy (%) | 85-115 | Within ±15% |

| Precision (% RSD) | <15 | ≤15% |

| Retention time (min) | 0.81 | - |

| Extraction recovery | >85% | Consistent and reproducible |

The method validation data confirms excellent analytical performance across all validated parameters. The lower limit of quantification (LLOQ) of 10 pg/mL provides significantly enhanced sensitivity compared to previously published methods, including GC/MS (LLOQ: 40-100 pg/mL) and HPLC-UV (LLOQ: 500 pg/mL) methods [2]. This exceptional sensitivity enables reliable quantification of this compound even at low concentrations encountered in pharmacokinetic studies of sustained-release formulations.

Analysis of Pharmacokinetic Study Samples

Table 2: Pharmacokinetic Parameters of this compound (5 mg SR) in Healthy Volunteers (n=24)

| Pharmacokinetic Parameter | Mean Value | Range |

|---|---|---|

| Cₘₐₓ (pg/mL) | 3245 | 1250-4980 |

| Tₘₐₓ (h) | 4.8 | 2.5-8.0 |

| AUC₀–τ (pg·h/mL) | 18560 | 8450-28750 |

| t₁/₂ (h) | 8.5 | 5.5-12.5 |

The method was successfully applied to a bioequivalence study comparing two sustained-release formulations of this compound (5 mg) in 24 healthy Korean volunteers [4] [2]. The sensitivity of the assay allowed complete characterization of the concentration-time profile, including accurate determination of elimination phase concentrations. The high precision at the LLOQ level enabled reliable calculation of pharmacokinetic parameters, demonstrating bioequivalence between the test and reference formulations.

Applications in Clinical Research

Pharmacokinetic and Bioequivalence Studies

The developed method has been extensively used in pharmacokinetic characterization of both immediate-release and sustained-release this compound formulations. In a study with healthy volunteers, the method provided the necessary sensitivity to demonstrate dose proportionality in the 2.4-20 mg dose range, confirming the linear pharmacokinetics of this compound in this therapeutic range [2]. The rapid analysis time (retention time <1 minute) makes this method particularly suitable for high-throughput bioanalysis in large-scale clinical trials.

Exposure-Response Relationship in Parkinson's Disease

This LC-MS/MS method was implemented in a phase 3 clinical trial (STEADY-PD III) investigating this compound's potential neuroprotective effects in Parkinson's disease [1]. The study involved 166 participants receiving immediate-release this compound 5 mg twice daily, with plasma samples collected at multiple time points. The precise quantification of this compound concentrations enabled population pharmacokinetic modeling, which revealed a threefold interindividual variability in drug exposure among participants.

Although the primary clinical outcome (UPDRS scores) didn't show significant correlation with this compound exposure, secondary analyses demonstrated that participants with higher this compound exposure had a decreased risk of requiring antiparkinson treatment over 36 months compared to placebo (hazard ratio: 0.87, 95% CI: 0.78-0.98, P = 0.02) [1]. This highlights the importance of therapeutic drug monitoring in clinical development programs.

Method Optimization and Troubleshooting

Critical Method Parameters

Several parameters require careful optimization to ensure reliable method performance:

- Mobile Phase Composition: A ratio of 80% acetonitrile to 20% water provides optimal retention and peak shape while maintaining adequate separation from potentially interfering compounds [3]

- Flow Rate: 1.0 mL/min delivers the optimal balance between analysis time and chromatographic resolution [3]

- Sample pH Adjustment: Alkaline treatment before extraction is essential for efficient recovery of this compound [2]

- Extraction Solvent: Methyl-t-butyl ether provides cleaner extracts compared to other organic solvents, reducing matrix effects in mass spectrometric detection

Troubleshooting Guide

- Reduced Sensitivity: Check ESI source cleanliness, mobile phase freshness, and calibration of mass spectrometer

- Peak Tailing: Optimize mobile phase pH and consider adding modifiers like formic acid

- Retention Time Shifts: Re-equilibrate column and prepare fresh mobile phase

- High Background: Ensure proper sample preparation and use high-purity solvents

Conclusion

The developed LC-MS/MS method for quantification of this compound in human plasma provides exceptional sensitivity, high specificity, and rapid analysis time. The validation data demonstrates that the method is robust and reliable for application in pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The successful application of this method in clinical trials, including the STEADY-PD III study, highlights its utility in modern drug development programs. The straightforward sample preparation and short chromatographic run time make this method suitable for high-throughput bioanalysis in both research and clinical settings.

Workflow Diagram

Diagram Overview: The workflow illustrates the sample preparation and analysis procedure for quantification of this compound in human plasma, from initial alkaline treatment through final LC-MS/MS quantification.

References

- 1. This compound plasma pharmacokinetics and exposure–response ... [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of this compound in human plasma using LC–MS ... [sciencedirect.com]

- 3. RP-UFLC based Bioanalytical Method Development ... [sciencedirect.com]

- 4. of Quantification in human this compound using LC-MS/MS for... plasma [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for LC-MS-MS Analysis of Isradipine in Biological Matrices

Introduction and Analytical Considerations

Isradipine is a potent dihydropyridine calcium channel blocker widely used in the management of hypertension and congestive cardiac failure. The drug exhibits challenging pharmacokinetic properties, including extensive first-pass metabolism leading to low bioavailability (17-28%) and consequently very low plasma concentrations following therapeutic dosing. These characteristics necessitate highly sensitive and selective analytical methods for accurate quantification in biological matrices. Traditional analytical techniques including HPLC-UV, GC-MS, and radioimmunoassay have been employed but suffer from limitations in sensitivity, specificity, or analytical throughput. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this compound bioanalysis due to its superior sensitivity, selectivity, and capacity for high-throughput analysis.

The development of robust LC-MS/MS methods for this compound must address several analytical challenges:

- Extreme sensitivity requirements due to low plasma concentrations (pg/mL range) following therapeutic dosing

- Selectivity issues from potential interference by metabolites and endogenous compounds

- Photoinstability of the dihydropyridine structure, requiring protection from light during sample processing and analysis

- Extensive metabolism requiring selective detection of the parent drug

- Protein binding effects that may impact extraction efficiency and quantification

Table 1: Comparison of Analytical Techniques for this compound Quantification in Biological Matrices

| Analytical Technique | Lower Limit of Quantification (LLOQ) | Linear Range | Analysis Time | Key Limitations |

|---|---|---|---|---|

| LC-MS/MS (Human Plasma) | 10 pg/mL | 10-5000 pg/mL | 1.4 min/sample | Requires specialized equipment |

| UPLC-MS/MS (Dog Plasma) | 100 pg/mL | 0.1-40.0 ng/mL | 1.4 min/sample | Narrower linear range |

| HPLC-UV | 500 pg/mL | 0.5-50 ng/mL | >10 min/sample | Limited sensitivity |

| GC-MS | 40-100 pg/mL | 0.04-10 ng/mL | >15 min/sample | Requires derivatization |

| Radioimmunoassay | 30-100 pg/mL | 0.03-5 ng/mL | N/A | Metabolite interference |

Materials and Reagents

Chemicals and Reference Standards

- Reference standards: this compound (≥98% purity, C₁₉H₂₁N₃O₅, MW 371.39) and amlodipine (Internal Standard, C₂₀H₂₅ClN₂O₅, MW 408.88) should be obtained from certified reference material providers. Quimica Sintetia S.A. (Madrid, Spain) and Sigma-Aldrich have been verified as suitable sources [1].

- Solvents: HPLC-grade methanol, acetonitrile, and methyl-tert-butyl ether (MTBE). All organic solvents should be LC-MS grade to minimize background interference and ion suppression.

- Water: Ultra-pure water (18.2 MΩ·cm resistivity) generated from a Milli-Q or equivalent water purification system.

- Additives: Formic acid (LC-MS grade, ≥98% purity) for mobile phase modification.

- Blank matrices: Drug-free human plasma collected with K₂EDTA or heparin as anticoagulant. Pooled blank plasma from at least six individual donors is recommended to account for potential matrix variability.

Equipment and Consumables

- Liquid chromatography system: UPLC or HPLC system capable of binary or ternary gradient delivery with temperature-controlled autosampler and column compartment. The Acquity UPLC system (Waters) has been successfully implemented [2].

- Mass spectrometer: Triple quadrupole mass spectrometer equipped with electrospray ionization (ESI) source and capable of multiple reaction monitoring (MRM). Systems such as API 4000 or API 5000 (Sciex) have demonstrated appropriate performance.

- Analytical column: Reversed-phase C18 column (50-100 mm × 2.1-4.6 mm, 1.7-5 μm particle size). Specifically, Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 μm) has shown excellent separation efficiency [2].

- Sample preparation supplies: Polypropylene microcentrifuge tubes (1.5-2.0 mL), pipettes with disposable tips, amber vials to protect from light, and vortex mixer.

- Centrifuge: Capable of maintaining 4°C and achieving at least 10,000 × g.

Solution Preparation

- Stock solutions: Prepare separate 1 mg/mL stock solutions of this compound and amlodipine in methanol. Store at -20°C in amber vials; stable for 3 months.

- Working solutions: Prepare by serial dilution in methanol:water (50:50, v/v) to cover the calibration range. Use fresh dilutions or store at -20°C for up to 2 weeks.

- Internal standard working solution: Prepare amlodipine at 100 ng/mL in methanol:water (50:50, v/v).

- Mobile phase A: 0.1% formic acid in water.

- Mobile phase B: 0.1% formic acid in acetonitrile or methanol.

Sample Preparation Protocols

Protein Precipitation Extraction (PPE)

The protein precipitation method provides a rapid, single-step extraction suitable for high-throughput analysis when extreme sensitivity is not required:

- Transfer 100 μL of plasma sample to a 1.5 mL polypropylene microcentrifuge tube.

- Add 25 μL of internal standard working solution (100 ng/mL amlodipine in methanol:water).

- Add 300 μL of ice-cold acetonitrile to precipitate proteins.

- Vortex vigorously for 30 seconds and then shake for 5 minutes on a mechanical shaker.

- Centrifuge at 14,000 × g for 10 minutes at 4°C.

- Transfer the clear supernatant to an autosampler vial for analysis.

Liquid-Liquid Extraction (LLE)

The liquid-liquid extraction method provides superior sample clean-up and lower matrix effects, making it preferable for ultra-trace analysis:

- Aliquot 100 μL of plasma sample into a glass extraction tube.

- Add 20 μL of internal standard working solution and 100 μL of 0.1M NaOH solution.

- Add 1.0 mL of methyl-tert-butyl ether (MTBE) as extraction solvent.

- Vortex mix for 10 minutes to ensure complete extraction.

- Centrifuge at 5,000 × g for 5 minutes at room temperature to separate phases.

- Transfer the upper organic layer to a clean glass tube.

- Evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue with 100 μL of mobile phase (acetonitrile:water with 0.1% formic acid, 80:20, v/v).

- Vortex for 30 seconds and transfer to an autosampler vial for analysis.

The following workflow diagram illustrates the LLE procedure:

Diagram 1: Liquid-liquid extraction workflow for this compound sample preparation

Chromatographic Separation

Ultra-Performance Liquid Chromatography Conditions

Reverse-phase chromatography utilizing a C18 stationary phase provides optimal separation for this compound, effectively resolving it from potentially interfering metabolites and endogenous compounds:

- Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm) or equivalent

- Column temperature: 40°C

- Flow rate: 0.2-0.4 mL/min

- Injection volume: 5-10 μL (using partial loop or full loop injection mode)

- Autosampler temperature: 10°C (to maintain sample integrity)

- Mobile phase A: 0.1% formic acid in water

- Mobile phase B: 0.1% formic acid in acetonitrile

- Gradient program:

- 0-0.2 min: 20% B

- 0.2-1.0 min: Linear increase to 95% B

- 1.0-1.4 min: Hold at 95% B

- 1.4-1.5 min: Return to 20% B

- 1.5-2.0 min: Re-equilibration at 20% B

- Total run time: 2.0 minutes per sample

Under these conditions, this compound typically elutes at approximately 0.81 minutes, while the internal standard (amlodipine) elutes at 0.65 minutes [1]. The short runtime enables high-throughput analysis of large sample batches, which is particularly advantageous for pharmacokinetic studies with intensive sampling schedules.

Mass Spectrometric Detection

Instrument Parameters and Optimization

Electrospray ionization in positive ion mode is optimal for this compound detection due to the presence of basic nitrogen atoms in its molecular structure that readily accept protons:

- Ionization mode: Positive electrospray ionization (ESI+)

- Ion spray voltage: 5500 V

- Source temperature: 500°C

- Nebulizer gas (GS1): 50 psi

- Heater gas (GS2): 60 psi

- Curtain gas: 35 psi

- Collision gas: 6-8 psi (nitrogen)

- Dwell time: 100-200 msec per transition

Multiple Reaction Monitoring Transitions

Multiple reaction monitoring provides the selectivity required for specific detection of this compound in complex biological matrices:

Table 2: Mass Spectrometric Parameters for this compound and Internal Standard

| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (msec) | DP (V) | CE (V) | CXP (V) |

|---|---|---|---|---|---|---|

| This compound | 372.1 | 312.2 | 150 | 90 | 35 | 15 |

| This compound | 372.1 | 268.1 | 150 | 90 | 40 | 12 |

| Amlodipine (IS) | 408.8 | 237.9 | 150 | 95 | 45 | 14 |

The transition m/z 372.1→312.2 is recommended for quantification due to its superior intensity and specificity, while the transition 372.1→268.1 serves as a qualifier ion for confirmatory purposes [3]. The diagram below illustrates the mass fragmentation pathway and the experimental setup:

Diagram 2: Mass spectrometric detection workflow for this compound analysis

Method Validation

Validation Parameters and Acceptance Criteria

Bioanalytical method validation should be conducted following FDA and EMA guidelines to establish assay performance characteristics:

Linearity and calibration range: A minimum of six non-zero calibration standards analyzed in triplicate over the range of 10-5000 pg/mL. The correlation coefficient (r²) should be ≥0.995, and back-calculated concentrations should be within ±15% of nominal values (±20% at LLOQ).

Precision and accuracy: Quality control samples at four concentrations (LLOQ, low, medium, high) analyzed in six replicates over three separate runs. Intra-day and inter-day precision should not exceed 15% RSD, and accuracy should be within ±15% of nominal values.

Table 3: Method Validation Parameters for this compound LC-MS/MS Assay

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Linear range | 10-5000 pg/mL | r² ≥ 0.995 |

| LLOQ | 10 pg/mL | Accuracy 80-120%, CV ≤20% |

| Intra-day precision | 3.2-8.7% RSD | ≤15% RSD |

| Inter-day precision | 5.1-10.3% RSD | ≤15% RSD |

| Accuracy | 96.5-98.4% | 85-115% of nominal |

| Extraction recovery | 85.2 ± 6.3% | Consistent and reproducible |

| Matrix effect | 4.8-8.2% | No significant suppression/enhancement |

| Stability | ||

| - Freeze-thaw (3 cycles) | 94.7-102.3% | ≥85% |

| - Short-term (24h, RT) | 91.5-105.2% | ≥85% |

| - Long-term (30 days, -80°C) | 93.8-104.6% | ≥85% |

Selectivity and specificity: Analysis of blank plasma samples from at least six individual sources should demonstrate no significant interference (>20% of LLOQ response for this compound and >5% for IS) at the retention times of the analyte and internal standard.

Recovery and matrix effects: Extraction efficiency should be consistent and reproducible. Matrix effects should be evaluated by post-column infusion and by comparing neat standards with matrix-matched standards. The internal standard-normalized matrix factor should have a CV <15%.

Stability: this compound stability should be established under various conditions including:

- Bench-top stability (up to 24 hours at room temperature)

- Freeze-thaw stability (at least three cycles)

- Long-term stability (-80°C for 30 days)

- Post-preparative stability (in autosampler at 10°C for 24-48 hours)

Applications in Drug Development

Pharmacokinetic and Bioequivalence Studies

The developed LC-MS/MS method has been successfully applied to clinical pharmacokinetic studies in healthy human volunteers. In one study, 24 healthy Korean volunteers received 5 mg sustained-release this compound capsules in a crossover design [1]. The method demonstrated sufficient sensitivity to characterize the complete pharmacokinetic profile, with mean Cmax values of approximately 2-4 ng/mL occurring at 2-4 hours (Tmax) post-dosing. The high sensitivity (LLOQ 10 pg/mL) enabled accurate determination of terminal elimination half-life, which is critical for establishing appropriate dosing intervals for sustained-release formulations.

In formulation development, the method has been used to evaluate novel drug delivery systems. A controlled-release matrix tablet containing self-emulsifying solid dispersion of this compound showed significantly enhanced oral bioavailability compared to conventional marketed capsules [4]. The LC-MS/MS analysis provided critical data on the extended plasma concentration profile, supporting the development of once-daily formulations that improve patient compliance.

Preclinical Applications

The versatility of the LC-MS/MS platform allows adaptation for preclinical studies in animal models. A validated UPLC-MS/MS method for this compound quantification in dog plasma demonstrated linearity from 0.1 to 40.0 ng/mL, with intra- and inter-day precision within 13.5% RSD [2]. This method was successfully applied to a pharmacokinetic study of controlled-release this compound in dogs, providing valuable data for dose selection and formulation optimization before human studies.

Additionally, LC-MS/MS methods have been utilized in drug interaction studies and metabolic profiling. The high specificity of tandem mass spectrometry enables simultaneous quantification of this compound and its major metabolites, providing insights into metabolic pathways and potential drug-drug interactions that could impact clinical use.

Troubleshooting and Technical Notes

Common Issues and Solutions

- Signal suppression: If significant ion suppression is observed, optimize the extraction procedure to improve sample clean-up. LLE typically provides superior matrix removal compared to protein precipitation.